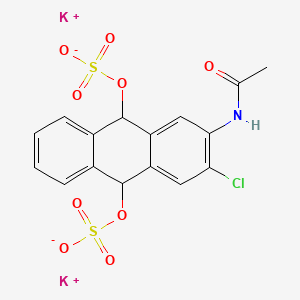
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate is a chemical compound with the molecular formula C16H12ClK2NO9S2. It is often used as a crosslinking agent in organic synthesis and can be utilized to prepare high molecular polymer materials. Additionally, it finds applications in the synthesis of dyes and fluorescent substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate typically involves the reaction of 2-acetamido-3-chloro-9,10-dihydroanthracene with potassium sulfate under controlled conditions. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted anthracene compounds.
Scientific Research Applications
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in biological assays and as a fluorescent marker.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate involves its ability to act as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking enhances the mechanical properties and stability of the resulting polymer materials. The compound’s molecular targets include reactive sites on polymer chains, where it forms stable covalent bonds through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Dipotassium 2-acetamido-3-bromo-9,10-dihydroanthracene-9,10-diyl disulphate
- Dipotassium 2-acetamido-3-iodo-9,10-dihydroanthracene-9,10-diyl disulphate
- Dipotassium 2-acetamido-3-fluoro-9,10-dihydroanthracene-9,10-diyl disulphate
Uniqueness
Compared to its similar compounds, dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate is unique due to its specific chlorine substitution, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in certain synthetic applications, such as the preparation of specific dyes and fluorescent substances .
Properties
CAS No. |
68921-69-7 |
|---|---|
Molecular Formula |
C16H12ClK2NO9S2 |
Molecular Weight |
540.0 g/mol |
IUPAC Name |
dipotassium;(2-acetamido-3-chloro-10-sulfonatooxy-9,10-dihydroanthracen-9-yl) sulfate |
InChI |
InChI=1S/C16H14ClNO9S2.2K/c1-8(19)18-14-7-12-11(6-13(14)17)15(26-28(20,21)22)9-4-2-3-5-10(9)16(12)27-29(23,24)25;;/h2-7,15-16H,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
BQIXBJZCZZJNKT-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(C3=CC=CC=C3C(C2=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















